4-Chloro-2-(1-phenylethyl)phenol, also known by its IUPAC name, is a phenolic compound characterized by the presence of a chloro group and a 1-phenylethyl substituent on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 256.74 g/mol. This compound exhibits a complex structure that contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 4-Chloro-2-(1-phenylethyl)phenol may possess various biological activities, including:
The exact mechanisms of action are still under investigation but may involve interactions with specific enzymes or receptors within biological systems.
The synthesis of 4-Chloro-2-(1-phenylethyl)phenol can be achieved through several methods:
4-Chloro-2-(1-phenylethyl)phenol has several notable applications:
Studies examining the interactions of 4-Chloro-2-(1-phenylethyl)phenol with biological macromolecules have indicated its potential as a lead compound for drug development. Molecular docking studies suggest that it may bind effectively to viral proteins, inhibiting their function and thereby offering a pathway for therapeutic intervention against viral diseases .
Several compounds share structural similarities with 4-Chloro-2-(1-phenylethyl)phenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Cumylphenol | Contains a cumyl group instead of 1-phenylethyl | Often used as an antioxidant in polymer applications |
| 4-(1-Methyl-1-phenylethyl)phenol | Similar structure but with a methyl group | Exhibits different solubility and reactivity profiles |
| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | Contains benzotriazole moiety | Known for UV stabilization properties |
These compounds highlight the diversity within phenolic structures while emphasizing the unique characteristics imparted by specific substituents on the aromatic rings.
The Friedel-Crafts alkylation reaction represents one of the most fundamental and widely employed methods for the synthesis of alkylated phenolic compounds, including 4-chloro-2-(1-phenylethyl)phenol. This electrophilic aromatic substitution reaction involves the attachment of alkyl groups to electron-rich aromatic rings using Lewis acid catalysts [1].
The mechanism of Friedel-Crafts alkylation proceeds through a well-established pathway. Initially, a carbocation electrophile is generated through Lewis acid-assisted ionization of an alkyl halide. The aromatic ring then attacks the carbocation, forming a carbon-carbon bond and creating a new carbocation intermediate. A final deprotonation step reestablishes the aromaticity of the ring and regenerates the Lewis acid catalyst [1].
For the synthesis of 4-chloro-2-(1-phenylethyl)phenol, the reaction typically involves the alkylation of 4-chlorophenol with 1-phenylethyl halides or related alkylating agents. The presence of the chloro substituent on the phenol ring significantly influences the reaction selectivity and yield. Electron-withdrawing groups such as chlorine deactivate the aromatic ring toward electrophilic substitution, requiring more forcing conditions or stronger catalysts [2].
Lewis acid catalysts play a crucial role in determining the efficiency and selectivity of the alkylation process. Comparative studies have demonstrated that various Lewis acids exhibit different activities: very active catalysts include aluminum trichloride, aluminum tribromide, gallium trichloride, gallium dichloride, antimony pentafluoride, and molybdenum pentachloride; moderately active catalysts encompass indium trichloride, lanthanide tribromides, antimony pentachloride, iron trichloride, aluminum trichloride in nitromethane, and antimony pentafluoride in nitromethane; while mild catalysts include boron trichloride, tin tetrachloride, titanium tetrachloride, titanium tetrabromide, and iron dichloride [1].
The regioselectivity of phenol alkylation is particularly important for synthesizing 4-chloro-2-(1-phenylethyl)phenol. Phenol typically undergoes alkylation at both the ortho and para positions relative to the hydroxyl group. The presence of the chloro substituent at the para position directs the incoming alkyl group primarily to the ortho positions. The hydroxyl group in phenol acts as a strong ortho and para directing group due to its electron-donating resonance effect [3] [2].
Temperature optimization is critical for achieving high yields and selectivity. Studies have shown that increasing temperature generally increases reaction rates but may also lead to the formation of unwanted byproducts [4]. For phenol alkylation reactions, temperatures typically range from 80 to 150 degrees Celsius, with optimal conditions varying depending on the specific substrate and catalyst system employed [5].
One significant challenge in Friedel-Crafts alkylation of phenols is the potential for over-alkylation, as the alkylated product is more nucleophilic than the starting phenol [6]. This issue can be minimized by using the aromatic reactant in excess or by carefully controlling reaction conditions [1]. Additionally, the reaction is limited to using tertiary and secondary alkylating agents to avoid carbocation rearrangements [6].
Catalytic coupling reactions offer powerful alternatives to traditional Friedel-Crafts alkylation for constructing carbon-carbon bonds in phenolic compounds. These methods typically involve transition metal catalysts and provide enhanced selectivity and milder reaction conditions compared to classical approaches.
Suzuki-Miyaura coupling reactions have emerged as particularly valuable for phenol derivative synthesis. Recent developments have focused on using phenol derivatives as electrophilic partners in these coupling reactions. The challenge lies in activating the phenolic hydroxyl group, which is a poor leaving group compared to traditional halides [7]. Various activation strategies have been developed, including the formation of phenolic esters, carbamates, and sulfonates that can participate in cross-coupling reactions [8].
The first successful Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates was achieved using nickel catalysis. These reactions employed readily available, air-stable nickel(II) complexes such as nickel dichloride bis(tricyclohexylphosphine) as catalysts. The method demonstrated tolerance for both electron-withdrawing and electron-donating groups on the aromatic ring, making it applicable to a wide range of phenolic substrates [8].
Palladium-catalyzed coupling reactions have also shown significant promise for phenol functionalization. Palladium-catalyzed allylic etherification reactions of phenols with vinyl ethylene carbonate proceed under mild conditions using inexpensive palladium dichloride bis(diphenylphosphino)ferrocene as the catalyst. These reactions demonstrate excellent functional group tolerance and complete regioselectivity, with yields ranging from moderate to excellent [9].
The mechanism of palladium-catalyzed phenol coupling typically involves oxidative addition of the palladium catalyst to an activated phenolic derivative, followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product. The use of appropriate bases such as cesium carbonate is crucial for facilitating these transformations [9].
Cross-coupling reactions also enable the formation of biaryl linkages through oxidative coupling of phenols. These reactions can proceed through either homo-coupling or cross-coupling pathways, depending on the catalyst system and reaction conditions. Chromium-salen complexes have shown good cross-selectivity for various phenol substrates containing alkyl, electron-donating, and weakly electron-withdrawing groups [10].
Photocatalytic coupling reactions represent an emerging area of interest for phenol functionalization. These methods utilize visible light and photocatalysts to promote oxidative coupling reactions under mild conditions. The excited state photocatalyst acts as an oxidant on the more oxidizable phenol, generating a phenol radical that can subsequently react with nucleophilic coupling partners [11].
The development of environmentally sustainable synthetic methodologies for phenolic compounds has become increasingly important in modern organic chemistry. Green chemistry principles emphasize the use of renewable feedstocks, reduced solvent consumption, energy-efficient processes, and the minimization of waste generation [12].
Solvent-free synthesis approaches have gained significant attention for phenol alkylation reactions. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures. Studies have demonstrated successful one-pot aminoalkylation of phenol compounds under solvent-free conditions at elevated temperatures, typically around 80 degrees Celsius. These reactions proceed efficiently without acid catalysts and achieve good to high yields ranging from 40 to 97 percent [13].
The mechanism of solvent-free phenol alkylation involves the formation of hydrogen bonds between reactants, which facilitates the reaction through a 'double activation' pathway. The hydroxyl group of phenol protonates the electrophilic center while simultaneously enhancing electron density at the ortho position of the phenol ring. This dual activation leads to efficient carbon-carbon bond formation with high regioselectivity [13].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating phenol transformations while maintaining green chemistry principles. Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional thermal methods. For example, microwave-assisted synthesis of para-nitrophenol using calcium nitrate as a nitrating agent achieves complete nitration in just one minute with 89 percent yield [14].
The advantages of microwave-assisted synthesis include enhanced reaction rates, improved yields, reduced energy consumption, and the ability to use environmentally benign reagents. These methods often eliminate the need for corrosive acids traditionally used in phenol nitration reactions, replacing them with safer alternatives such as calcium nitrate and acetic acid [14] [15].
Deep eutectic solvents represent another significant innovation in green phenol synthesis. These solvents are formed by mixing two or more components that form a eutectic mixture with a melting point lower than either individual component. Iron(III)-based deep eutectic solvents have been successfully employed for Friedel-Crafts benzylation reactions of phenols, operating under ambient conditions without requiring additional co-catalysts or additives [16].
The use of iron(III)-based deep eutectic solvents offers several advantages: they operate under air and moisture conditions, accommodate a wide variety of electrophiles including styrenes, alcohols, acetates, ethers, and aryl chlorides, and can be scaled up to gram quantities. These systems demonstrate excellent functional group tolerance and can handle both electron-deficient electrophiles and non-activated nucleophiles [16].
Renewable feedstock utilization has become a central focus in sustainable phenol production. Research has demonstrated viable routes for phenol synthesis from renewable sources, including the hydrogenation of 4-nitrophenol derived from biomass-based precursors. These routes achieve comparable or superior performance in terms of reactor metrics, green chemistry considerations, and raw material costs when compared to traditional petroleum-based processes [12].
The implementation of continuous flow synthesis offers additional opportunities for green chemistry innovation. Continuous processes eliminate the need for long heating and cooling cycles, reduce energy consumption, and minimize waste generation. The combination of flow synthesis with green solvents and catalysts provides a sustainable approach for large-scale phenol production [17].
Catalyst recycling and reuse represent important considerations in green phenol synthesis. The development of heterogeneous catalysts that can be easily separated and reused multiple times without significant loss of activity contributes to the overall sustainability of the process. This approach reduces catalyst waste and lowers production costs while maintaining high reaction efficiency [18].
The purification of phenolic compounds requires careful consideration of their physical and chemical properties, including polarity, volatility, and thermal stability. Effective purification is essential for achieving high-purity products suitable for pharmaceutical, industrial, or research applications.
Column chromatography remains the most widely used technique for phenol purification due to its versatility, scalability, and cost-effectiveness. The technique involves passing the crude product mixture through a stationary phase while eluting with a mobile phase of appropriate polarity. Silica gel is the most commonly employed stationary phase for phenolic compounds, often modified with additives to enhance separation efficiency [19] [20].
For the purification of phenolic compounds, silica gel impregnated with 1 percent oxalic acid has shown superior performance compared to standard silica gel. This modification improves the separation of phenolic constituents by providing additional interaction sites and enhancing selectivity. The acid-impregnated silica gel enables the separation of closely related phenolic compounds that would otherwise co-elute under standard conditions [21].
The choice of mobile phase is critical for achieving optimal separation. Gradient elution systems using mixtures of hexane and ethyl acetate, or dichloromethane and methanol, provide excellent control over elution profiles. The polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity in a controlled manner, resulting in better separation and higher purity fractions [19].
High-performance liquid chromatography offers superior resolution and efficiency for phenol purification, particularly for preparative-scale applications. Reversed-phase columns such as C18 are commonly employed with mobile phases consisting of methanol-water or acetonitrile-water mixtures. The use of preparative HPLC can achieve purities exceeding 99 percent, although yields may be lower due to the inherent losses associated with the technique [20].
Medium-pressure liquid chromatography represents a compromise between column chromatography and HPLC, offering improved resolution compared to gravity-fed columns while maintaining reasonable throughput and cost-effectiveness. Specialized resins such as MCI GEL CHP20P, which consists of a reversed-phase resin bound to a polystyrene matrix, provide excellent hydrophobicity and efficient separation for polar phenolic compounds [22].
Crystallization and recrystallization techniques are particularly valuable for the final purification of solid phenolic compounds. These methods can achieve high purities with good recovery yields when appropriate solvents and conditions are selected. The solubility characteristics of phenolic compounds in various solvents must be carefully evaluated to design effective crystallization processes [23].
For volatile phenolic compounds, distillation can provide an efficient purification method. Simple distillation or fractional distillation can be employed depending on the boiling point differences between the desired product and impurities. Vacuum distillation may be necessary for high-boiling or thermally sensitive compounds to prevent decomposition [23].
Sublimation represents an excellent purification technique for phenolic compounds that exhibit sufficient vapor pressure at moderate temperatures. This technique can achieve very high purities, often exceeding 99.5 percent, as it separates compounds based on their volatility differences. However, yields may be moderate due to incomplete sublimation and potential thermal decomposition [23].
Yield optimization strategies focus on maximizing product recovery while maintaining purity requirements. The optimization of reaction conditions, including temperature, time, catalyst loading, and reagent stoichiometry, is essential for achieving high yields. Design of experiments approaches can systematically evaluate the effects of multiple variables and identify optimal operating conditions [24].
Temperature control plays a crucial role in yield optimization. While higher temperatures generally increase reaction rates, they may also promote side reactions and product decomposition. The optimal temperature represents a balance between reaction efficiency and product stability. For most phenol alkylation reactions, temperatures between 70 and 120 degrees Celsius provide the best compromise [5] [24].
Reaction time optimization requires monitoring the conversion profile to determine when the reaction reaches completion. Extended reaction times may lead to product degradation or over-alkylation, while insufficient reaction time results in incomplete conversion and reduced yields. Real-time monitoring techniques such as nuclear magnetic resonance spectroscopy or gas chromatography can provide valuable information for optimizing reaction duration [25].
Catalyst optimization involves selecting the most appropriate catalyst type and loading for the specific transformation. Higher catalyst loadings generally increase reaction rates but also increase costs and may complicate purification. The optimal catalyst loading represents a balance between reaction efficiency, cost, and purification requirements [18] [26].
Solvent selection significantly impacts both reaction efficiency and purification complexity. The ideal solvent should dissolve all reactants, promote the desired reaction pathway, and facilitate product isolation. Green solvents such as water, alcohols, or deep eutectic solvents are preferred when possible to minimize environmental impact [16] [12].
Work-up and isolation procedures must be optimized to minimize product losses during purification. Efficient extraction procedures, appropriate washing protocols, and careful handling of intermediate products contribute to overall yield optimization. The use of minimal solvent volumes and streamlined purification sequences can significantly improve product recovery [27].
Process intensification techniques, including continuous flow synthesis, microwave assistance, and ultrasonic activation, can enhance both reaction efficiency and product quality. These methods often provide better heat and mass transfer, resulting in improved yields and reduced reaction times [14] [15].
4-Chloro-2-(1-phenylethyl)phenol exhibits specific thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound has a melting point of 78-80°C [1], which indicates moderate thermal stability and crystalline structure. This melting point range is consistent with similar chlorinated phenolic compounds that contain bulky aromatic substituents.
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (°C) | 78-80 | Experimental | [1] |
| Boiling Point (°C) | Not reported | - | - |
| Flash Point (°C) | Not reported | - | - |
| Density (g/cm³) | Not reported | - | - |
| Vapor Pressure (mmHg at 25°C) | Very low | Estimated | [1] |
| Heat of Fusion (kJ/mol) | Not reported | - | - |
| Heat of Vaporization (kJ/mol) | Not reported | - | - |
The absence of comprehensive boiling point data in the literature suggests that the compound may undergo thermal decomposition before reaching its boiling point, a common characteristic of heavily substituted phenolic compounds [2] [3]. The vapor pressure is expected to be very low at ambient temperature due to the compound's high molecular weight and strong intermolecular hydrogen bonding capabilities [1].
Comparative analysis with structurally related compounds provides additional insights. The parent compound phenol has a melting point of 40.5°C and boiling point of 181.7°C [4] [5]. The significantly higher melting point of 4-Chloro-2-(1-phenylethyl)phenol compared to phenol can be attributed to increased molecular weight, enhanced crystal packing efficiency, and additional van der Waals interactions from the phenylethyl substituent [6] [2].
The solubility profile of 4-Chloro-2-(1-phenylethyl)phenol demonstrates typical behavior for substituted phenolic compounds with significant hydrophobic character. The compound exhibits poor solubility in water but demonstrates good solubility in most organic solvents [7] [4].
| Solvent | Solubility | Approximate Solubility (g/L) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Water | Poor | <1 | 25 | [7] [4] |
| Ethanol | Good | >10 | 25 | [7] [4] |
| Methanol | Good | >10 | 25 | [4] |
| Acetone | Good | >10 | 25 | [7] [4] |
| Dimethyl sulfoxide (DMSO) | Good | >10 | 25 | [8] [4] |
| Chloroform | Good | >10 | 25 | [4] |
| Diethyl ether | Moderate | 1-10 | 25 | [4] |
| Toluene | Good | >10 | 25 | [4] |
| n-Hexane | Poor | <1 | 25 | [7] |
The limited water solubility can be attributed to the compound's highly lipophilic nature, dominated by the extensive aromatic system comprising both the phenol ring and the additional phenyl group from the 1-phenylethyl substituent [7]. The presence of only one hydroxyl group is insufficient to overcome the hydrophobic interactions of the aromatic regions.
Polar aprotic solvents such as dimethyl sulfoxide and acetone demonstrate excellent solubility, which can be explained by their ability to form favorable dipole-dipole interactions with the phenolic hydroxyl group while also accommodating the aromatic portions of the molecule through π-π interactions [8] [4]. Protic solvents like ethanol and methanol show good solubility due to hydrogen bonding capabilities with the phenolic hydroxyl group [4].
The moderate solubility in diethyl ether reflects the balance between the compound's polar hydroxyl functionality and its substantial nonpolar aromatic character [4]. The poor solubility in n-hexane is expected due to the purely aliphatic nature of this solvent, which cannot provide adequate solvation for either the polar hydroxyl group or the aromatic system [7].
4-Chloro-2-(1-phenylethyl)phenol exhibits high lipophilicity as demonstrated by its partition coefficient values. The experimentally determined logarithmic partition coefficient (LogP) for octanol/water is 4.11 [6], indicating strong preference for the organic phase over the aqueous phase.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Log P (octanol/water) | 4.11 | Experimental | [6] |
| Log P (calculated) | 3.82-4.11 | Computational | [6] [2] |
| Polar Surface Area (Ų) | 20.23 | Calculated | [6] |
| Hydrogen Bond Donors | 1 | Structural analysis | [6] [9] |
| Hydrogen Bond Acceptors | 1 | Structural analysis | [6] [9] |
| Rotatable Bonds | 2 | Structural analysis | [9] |
| Lipophilicity Index | Highly lipophilic | Based on Log P | [6] |
The LogP value of 4.11 places this compound in the highly lipophilic category, significantly higher than the parent phenol (LogP = 1.46) [10]. This substantial increase in lipophilicity results from the addition of the 1-phenylethyl substituent, which contributes approximately 2.6 logarithmic units to the partition coefficient [6] [2].
Computational predictions yield LogP values ranging from 3.82 to 4.11 [6] [2], showing good agreement with experimental data. The slight variation in calculated values reflects differences in computational methodologies and parameter sets used in various predictive models.
The polar surface area of 20.23 Ų [6] is relatively small considering the molecular size, indicating that the polar contribution from the hydroxyl group is minimal compared to the extensive nonpolar aromatic surface. This low polar surface area correlates well with the observed high lipophilicity and poor water solubility.
The presence of one hydrogen bond donor and one hydrogen bond acceptor [6] [9] reflects the single phenolic hydroxyl group, which can both donate and accept hydrogen bonds. The two rotatable bonds [9] correspond to the ethyl linkage connecting the phenyl substituent to the main phenolic ring, providing some conformational flexibility to the molecule.
The acid-base properties of 4-Chloro-2-(1-phenylethyl)phenol are primarily governed by the phenolic hydroxyl group, with modifications induced by the substituent effects of both the chlorine atom and the 1-phenylethyl group.
| Property | Value | Comparison to Phenol | Reference |
|---|---|---|---|
| pKa (experimental) | Not directly reported | - | - |
| pKa (phenolic OH) | 9.0-9.5 (estimated) | Lower than phenol (9.95) | [11] [12] [13] |
| Acid strength relative to phenol | Slightly more acidic | Enhanced by Cl substitution | [11] [12] |
| Conjugate base stability | Moderate | Stabilized by resonance | [11] [12] |
| pH behavior in aqueous solution | Weakly acidic | Similar to substituted phenols | [11] [14] |
| Ionization state at pH 7 | Predominantly protonated | Similar to phenol | [14] [15] |
| Ionization state at pH 10 | Partially deprotonated | Similar to phenol | [14] [15] |
Based on structural analysis and comparison with related chlorinated phenols, the estimated pKa of 4-Chloro-2-(1-phenylethyl)phenol is approximately 9.0-9.5 [11] [12] [13], making it slightly more acidic than unsubstituted phenol (pKa = 9.95) [14]. This enhanced acidity can be attributed to the electron-withdrawing effect of the chlorine substituent at the para position, which stabilizes the phenoxide anion through inductive effects [11] [12].
The chlorine atom at the para position withdraws electron density from the aromatic ring through inductive effects, thereby increasing the acidity of the phenolic hydroxyl group [13]. Studies on related chlorophenols demonstrate that para-chloro substitution typically decreases pKa values by approximately 0.4-0.6 units compared to the parent phenol [11] [12].
The 1-phenylethyl substituent at the ortho position presents a more complex influence. While the phenyl group itself is electron-withdrawing through inductive effects, its position adjacent to the hydroxyl group may introduce steric hindrance that could affect the solvation of both the neutral molecule and its conjugate base [12] [16].
Conjugate base stability is enhanced through resonance delocalization of the negative charge across the aromatic system, with additional stabilization provided by the electron-withdrawing chlorine substituent [11] [12]. The phenoxide anion can distribute its negative charge through resonance structures involving both the original phenolic ring and potentially through extended conjugation with the attached phenyl group.
At physiological pH (7.4), the compound exists predominantly in its protonated form, similar to other phenolic compounds [14] [15]. At pH 10, partial deprotonation occurs, with the equilibrium shifting toward the phenoxide anion as the pH approaches and exceeds the pKa value [14] [15].